molecular formula C10H12N2O4 B169691 2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid CAS No. 124676-23-9

2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid

Cat. No. B169691
M. Wt: 224.21 g/mol
InChI Key: NZBYSZXBNXXLDB-UHFFFAOYSA-N
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Description

“2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid” is an organic compound that incorporates a carboxyl functional group . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .


Synthesis Analysis

The synthesis of this compound could involve the reactions of carboxylic acids. The direct nucleophilic acyl substitution of a carboxylic acid is difficult because –OH is a poor leaving group . Thus, it’s usually necessary to enhance the reactivity of the acid, either by using a strong acid catalyst to protonate the carboxyl and make it a better acceptor or by converting the –OH into a better leaving group .


Molecular Structure Analysis

The molecular formula of “2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid” is C10H12N2O4 . The molecular weight is 224.2100 g/mol .


Chemical Reactions Analysis

Carboxylic acids are not reactive enough to undergo nucleophilic addition directly, but their reactivity is greatly enhanced in the presence of a strong acid such as HCl or H2SO4 . The mineral acid protonates the carbonyl-group oxygen atom, thereby giving the carboxylic acid a positive charge and rendering it much more reactive toward nucleophiles .

Safety And Hazards

The compound is identified as an irritant . In case of inhalation, it is advised to move the victim to fresh air and keep at rest in a position comfortable for breathing . If it comes in contact with skin, wash off immediately with plenty of water for at least 15 minutes . If skin irritation persists, medical advice should be sought .

properties

IUPAC Name

2-[amino(phenylmethoxycarbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c11-12(6-9(13)14)10(15)16-7-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBYSZXBNXXLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594094
Record name {1-[(Benzyloxy)carbonyl]hydrazinyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid

CAS RN

124676-23-9
Record name {1-[(Benzyloxy)carbonyl]hydrazinyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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